molecular formula C7H8N2O3S2 B11958329 Rhodanine, N-diacetylamino- CAS No. 20904-81-8

Rhodanine, N-diacetylamino-

Cat. No.: B11958329
CAS No.: 20904-81-8
M. Wt: 232.3 g/mol
InChI Key: QASDIQBQSQLCHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodanine, N-diacetylamino- can be synthesized through various methods. One common method involves the reaction of p-aminoacetanilide with trithiocarbodiglycolic acid in the presence of water as a solvent under heating conditions . This method yields the target molecule with a moderate yield of 49-53%.

Industrial Production Methods: Industrial production methods for rhodanine derivatives often focus on green chemistry approaches. These include the use of aqueous medium synthesis, ionic liquids, microwave, ultrasonic irradiation, and solvent-free methods . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Comparison with Similar Compounds

Rhodanine, N-diacetylamino- can be compared with other rhodanine derivatives such as:

Uniqueness:

Conclusion

Rhodanine, N-diacetylamino- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of bioactive compounds. The ongoing research into its applications and mechanisms of action continues to reveal new possibilities for its use in medicine, chemistry, and industry.

Properties

CAS No.

20904-81-8

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

N-acetyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

InChI

InChI=1S/C7H8N2O3S2/c1-4(10)8(5(2)11)9-6(12)3-14-7(9)13/h3H2,1-2H3

InChI Key

QASDIQBQSQLCHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=O)CSC1=S

Origin of Product

United States

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